
(2-氯-3-硝基苯基)甲醇
概述
描述
(2-Chloro-3-nitrophenyl)methanol is an organic compound with the molecular formula C7H6ClNO3 It consists of a benzene ring substituted with a chlorine atom at the second position, a nitro group at the third position, and a hydroxymethyl group at the first position
科学研究应用
(2-Chloro-3-nitrophenyl)methanol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
Target of Action
The primary target of (2-Chloro-3-nitrophenyl)methanol is PqsD , a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa . PqsD plays a crucial role in the biosynthesis of signal molecules, which are essential for bacterial communication and coordination .
Mode of Action
(2-Chloro-3-nitrophenyl)methanol interacts with its target, PqsD, in a tight-binding mode of action . This interaction inhibits the function of PqsD, thereby disrupting the biosynthesis of signal molecules and the subsequent cell-to-cell communication in Pseudomonas aeruginosa .
Biochemical Pathways
The inhibition of PqsD by (2-Chloro-3-nitrophenyl)methanol affects the quorum sensing (QS) pathway in Pseudomonas aeruginosa . QS is a cell-to-cell communication system that bacteria use to behave collectively rather than as individuals . By inhibiting PqsD, (2-Chloro-3-nitrophenyl)methanol disrupts this communication, affecting the bacteria’s ability to coordinate group-beneficial efforts .
Result of Action
The result of (2-Chloro-3-nitrophenyl)methanol’s action is the disruption of cell-to-cell communication in Pseudomonas aeruginosa . This disruption inhibits the bacteria’s ability to coordinate group-beneficial efforts, such as biofilm formation and the production of virulence factors . As a result, the compound displays anti-biofilm activity .
生化分析
Biochemical Properties
(2-Chloro-3-nitrophenyl)methanol plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition. It has been identified as a potential inhibitor of PqsD, an enzyme involved in the biosynthesis of signal molecules in Pseudomonas aeruginosa . The interaction between (2-Chloro-3-nitrophenyl)methanol and PqsD is characterized by a tight-binding mode of action, which disrupts the enzyme’s function and inhibits the production of signal molecules. This interaction highlights the compound’s potential as an anti-biofilm agent.
Cellular Effects
The effects of (2-Chloro-3-nitrophenyl)methanol on various cell types and cellular processes are profound. In bacterial cells, particularly Pseudomonas aeruginosa, the compound inhibits the production of signal molecules, thereby affecting cell-to-cell communication and biofilm formation This inhibition can lead to reduced virulence and pathogenicity of the bacteria
Molecular Mechanism
At the molecular level, (2-Chloro-3-nitrophenyl)methanol exerts its effects through enzyme inhibition. The compound binds to the active site of PqsD, preventing the enzyme from catalyzing its reaction . This binding interaction disrupts the normal function of PqsD, leading to a decrease in the production of signal molecules. The inhibition of PqsD by (2-Chloro-3-nitrophenyl)methanol is a key mechanism by which the compound exerts its anti-biofilm activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (2-Chloro-3-nitrophenyl)methanol have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that (2-Chloro-3-nitrophenyl)methanol remains stable under certain conditions, allowing for sustained inhibition of PqsD and prolonged anti-biofilm activity
Dosage Effects in Animal Models
The effects of (2-Chloro-3-nitrophenyl)methanol vary with different dosages in animal models. At lower doses, the compound effectively inhibits PqsD and reduces biofilm formation without causing significant toxicity . At higher doses, (2-Chloro-3-nitrophenyl)methanol may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships need to be carefully studied to ensure safe and effective use.
Metabolic Pathways
(2-Chloro-3-nitrophenyl)methanol is involved in metabolic pathways related to enzyme inhibition. The compound interacts with PqsD, an enzyme that plays a key role in the biosynthesis of signal molecules in Pseudomonas aeruginosa . By inhibiting PqsD, (2-Chloro-3-nitrophenyl)methanol disrupts the normal metabolic flux and reduces the levels of signal molecules. This disruption can have downstream effects on bacterial metabolism and virulence.
Transport and Distribution
The transport and distribution of (2-Chloro-3-nitrophenyl)methanol within cells and tissues are influenced by its chemical properties. The compound may interact with specific transporters or binding proteins that facilitate its uptake and localization within cells . Understanding the mechanisms of transport and distribution is essential for optimizing the compound’s therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of (2-Chloro-3-nitrophenyl)methanol is an important factor that affects its activity and function. The compound may be directed to specific compartments or organelles within the cell, where it can interact with its target enzyme, PqsD . Post-translational modifications or targeting signals may play a role in directing (2-Chloro-3-nitrophenyl)methanol to its site of action, ensuring effective inhibition of the enzyme.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chloro-3-nitrophenyl)methanol typically involves the nitration of 2-chlorobenzyl alcohol. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the meta position relative to the hydroxymethyl group. The reaction conditions must be carefully controlled to avoid over-nitration and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of (2-Chloro-3-nitrophenyl)methanol may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(2-Chloro-3-nitrophenyl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used in substitution reactions.
Major Products Formed
Oxidation: The major products include 2-chloro-3-nitrobenzaldehyde and 2-chloro-3-nitrobenzoic acid.
Reduction: The major product is 2-chloro-3-aminophenylmethanol.
Substitution: The major products depend on the nucleophile used, such as 2-methoxy-3-nitrophenylmethanol when using sodium methoxide.
相似化合物的比较
(2-Chloro-3-nitrophenyl)methanol can be compared with other similar compounds, such as:
2-Chloro-4-nitrophenylmethanol: Similar structure but with the nitro group at the para position.
2-Bromo-3-nitrophenylmethanol: Similar structure but with a bromine atom instead of chlorine.
3-Nitrobenzyl alcohol: Lacks the chlorine atom, affecting its reactivity and applications.
The uniqueness of (2-Chloro-3-nitrophenyl)methanol lies in its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of both electron-withdrawing (nitro) and electron-donating (hydroxymethyl) groups on the benzene ring provides a unique balance of properties that can be exploited in various applications.
属性
IUPAC Name |
(2-chloro-3-nitrophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-3,10H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOCPJIDJALBRIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])Cl)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10568747 | |
| Record name | (2-Chloro-3-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89639-98-5 | |
| Record name | (2-Chloro-3-nitrophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10568747 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
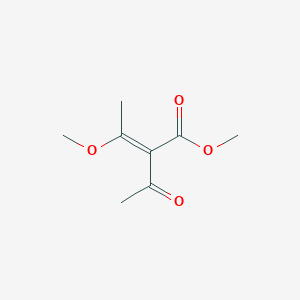
![methyl 1H-benzo[d]imidazole-4-carboxylate](/img/structure/B1317532.png)

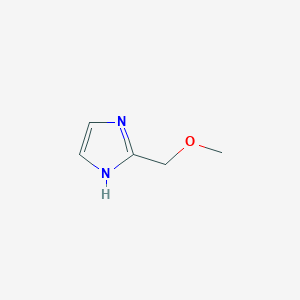
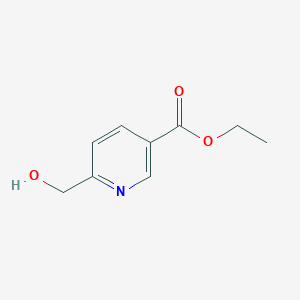
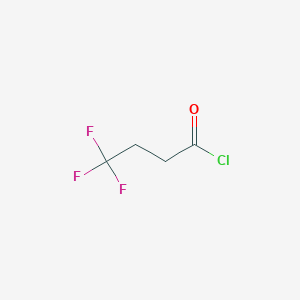
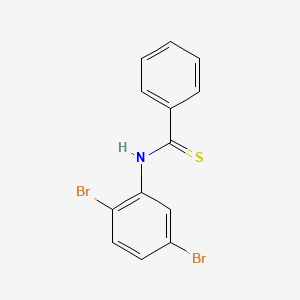
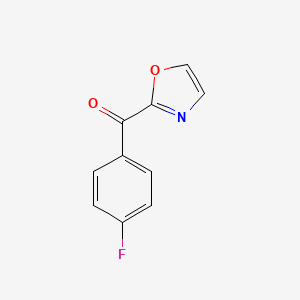


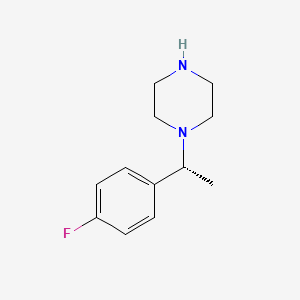
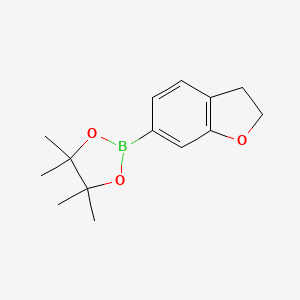
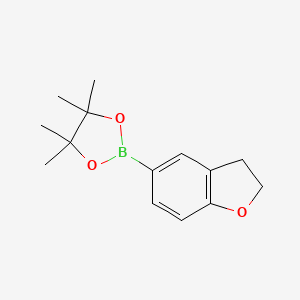
![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B1317562.png)
